(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
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Overview
Description
CR-1-31B is a synthetic rocaglate that acts as a highly potent inhibitor of eukaryotic initiation factor 4A (eIF4A). By disrupting the interaction between eukaryotic initiation factor 4A and RNA, it effectively obstructs the initiation phase of protein synthesis. Specifically, CR-1-31B interferes with the association between Plasmodium falciparum eukaryotic initiation factor 4A and RNA. Additionally, CR-1-31B induces apoptosis in neuroblastoma and gallbladder cancer cells .
Preparation Methods
CR-1-31B is synthesized through a series of chemical reactions that involve the formation of the rocaglate structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of rocaglate is formed through a series of cyclization reactions.
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound
Industrial production methods for CR-1-31B involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
CR-1-31B undergoes several types of chemical reactions, including:
Oxidation: CR-1-31B can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on CR-1-31B.
Substitution: Substitution reactions can introduce different functional groups to the rocaglate structure
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of CR-1-31B with modified functional groups .
Scientific Research Applications
CR-1-31B has a wide range of scientific research applications, including:
Chemistry: CR-1-31B is used as a tool compound to study the inhibition of eukaryotic initiation factor 4A and its effects on protein synthesis.
Biology: CR-1-31B is used to investigate the role of eukaryotic initiation factor 4A in various biological processes, including cell growth and apoptosis.
Medicine: CR-1-31B is being studied for its potential therapeutic applications in cancer treatment, particularly in neuroblastoma and gallbladder cancer.
Industry: CR-1-31B is used in the development of new drugs and therapeutic agents targeting eukaryotic initiation factor 4A
Mechanism of Action
CR-1-31B exerts its effects by inhibiting the eukaryotic initiation factor 4A, a key component of the eukaryotic initiation factor 4F complex involved in the initiation of protein synthesis. By disrupting the interaction between eukaryotic initiation factor 4A and RNA, CR-1-31B effectively blocks the initiation phase of protein synthesis. This leads to a reduction in the translation of specific mRNAs, particularly those with long and highly structured 5’ untranslated regions. The inhibition of eukaryotic initiation factor 4A by CR-1-31B also induces apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins .
Comparison with Similar Compounds
CR-1-31B is unique among rocaglates due to its potent inhibition of eukaryotic initiation factor 4A and its ability to induce apoptosis in cancer cells. Similar compounds include:
Silvestrol: Another rocaglate that inhibits eukaryotic initiation factor 4A and has shown anti-cancer activity.
Rocaglamide: A rocaglate with similar eukaryotic initiation factor 4A inhibitory properties but different structural features.
Flavaglines: A class of natural products that inhibit eukaryotic initiation factor 4A and have potential therapeutic applications .
CR-1-31B stands out due to its high potency and specificity for eukaryotic initiation factor 4A, making it a valuable tool for scientific research and potential therapeutic development.
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIFOJPWJBRFH-GWNOIRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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